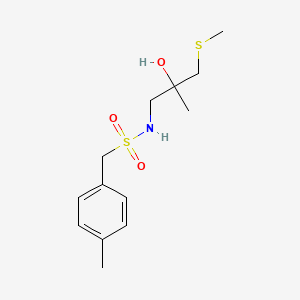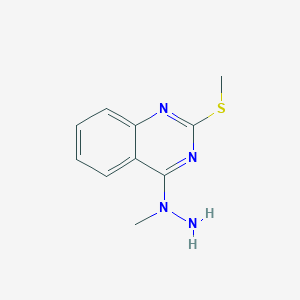
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline (MMQ) is an organic compound belonging to the quinazoline family. It is a heterocyclic aromatic compound that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. MMQ has been studied extensively due to its potential applications in medicinal chemistry and biochemistry.
作用機序
The mechanism of action of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline involves the formation of a hydrogen bond between the nitrogen atom of the 1-methylhydrazino group and the sulfur atom of the 2-methylsulfanyl group. This hydrogen bond is responsible for the stability of the 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline molecule and is essential for its biological activity. Additionally, the 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline molecule can form hydrogen bonds with other molecules, such as proteins and nucleic acids, which can influence its biological activity.
Biochemical and Physiological Effects
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, as well as anti-inflammatory and anti-cancer activity. Additionally, 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been found to have antioxidant and free radical scavenging activity. It has also been found to have neuroprotective and cardioprotective effects.
実験室実験の利点と制限
The use of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline in laboratory experiments has several advantages. It is relatively inexpensive and easily accessible, making it an ideal compound for use in laboratory experiments. Additionally, 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is highly soluble in both water and organic solvents, making it easy to work with in a variety of conditions. The main limitation of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is its low stability, which can lead to decomposition and the formation of undesired byproducts.
将来の方向性
The potential applications of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline are vast, and there are numerous opportunities for future research. One possible direction is to further explore the biological activity of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline and its potential therapeutic applications. Additionally, further research could focus on the development of new synthetic methods for the preparation of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline and its derivatives. Additionally, research could focus on the development of new fluorescent probes based on 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline for the detection of various biomolecules. Finally, research could focus on the development of new drug delivery systems based on 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline for the targeted delivery of drugs.
合成法
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline can be synthesized through a three-step reaction sequence. The first step involves the reaction of 1-methylhydrazine with 2-methylsulfanylbenzaldehyde, yielding a hydrazone. The second step involves the condensation of the hydrazone with ethyl acetoacetate in the presence of a base, yielding a 1,3-diketone. The third and final step involves the cyclization of the 1,3-diketone with a base, yielding the desired 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline.
科学的研究の応用
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been studied extensively due to its potential applications in medicinal chemistry and biochemistry. It has been used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been studied for its potential applications in the development of new drugs and drug delivery systems. It has also been used as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.
特性
IUPAC Name |
1-methyl-1-(2-methylsulfanylquinazolin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-14(11)9-7-5-3-4-6-8(7)12-10(13-9)15-2/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENOGMCRKNGSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

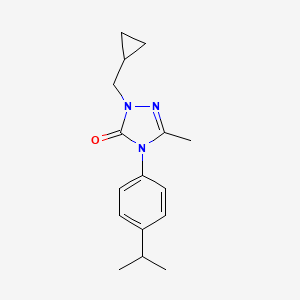
![1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2949755.png)
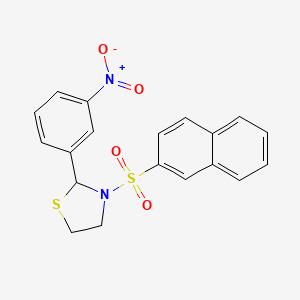
![2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2949760.png)
![(3-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2949761.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)
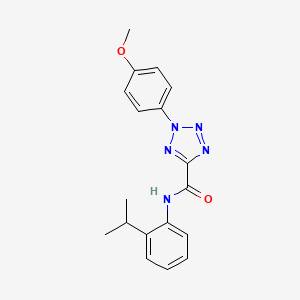
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2949765.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)
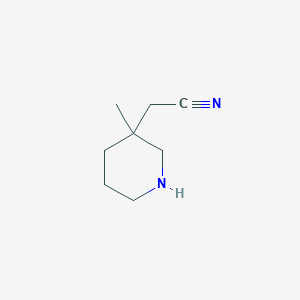
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)
